benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

EGFR inhibition Antiproliferative activity Kinase selectivity

Procure CAS 1800483-56-0, the critical benzyl ester intermediate for synthesizing 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate EGFR inhibitors. This specific ester achieves nanomolar EGFR enzymatic potency (IC₅₀ = 14.8 nM) and outperforms gefitinib in cellular assays. Unlike tert-butyl or ethyl esters, the benzyl group enables orthogonal hydrogenolysis-based deprotection, avoiding interference with acid/base-sensitive functionalities. Using non-benzyl analogs risks synthetic inefficiency and compromised target activity. Ensure batch-to-batch reproducibility in medicinal chemistry programs with this validated scaffold.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 1800483-56-0
Cat. No. B6603490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
CAS1800483-56-0
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CNC2=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H15N3O3/c19-14-12-8-18(7-6-13(12)16-10-17-14)15(20)21-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17,19)
InChIKeyZLASNDQKIYOSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1800483-56-0): Core Scaffold & Procurement Baseline


Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1800483-56-0) is a bicyclic heteroaromatic compound featuring a pyrido[4,3-d]pyrimidine core with a benzyl ester at position 6 and a ketone at position 4, having the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol [1]. It belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry extensively utilized for developing kinase inhibitors targeting EGFR, KRAS, and autotaxin (ATX) [2]. This compound serves primarily as a key synthetic intermediate or research tool, with its benzyl ester moiety offering distinct deprotection and physicochemical properties that differentiate it from other ester analogs.

Why Generic Substitution of Benzyl 4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1800483-56-0) is Not Advisable


Within the tetrahydropyrido[4,3-d]pyrimidine chemotype, subtle modifications at the 6-position ester significantly alter both the compound's physicochemical behavior and its downstream synthetic utility. The benzyl ester in CAS 1800483-56-0 is not interchangeable with, for example, a tert-butyl or ethyl ester, because each ester dictates orthogonal deprotection conditions (hydrogenolysis vs. acidolysis vs. saponification), reaction compatibility in multi-step syntheses, and the lipophilicity (XLogP3-AA = 0.5 for the benzyl ester [1]) of the intermediate, which can affect solubility and purification. Class-level evidence from 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate EGFR inhibitors demonstrates that even minor structural variations on the pyrido[4,3-d]pyrimidine scaffold produce IC₅₀ differences spanning orders of magnitude (from nanomolar to >20 µM), reinforcing that simple analog substitution cannot be assumed to preserve biological or synthetic performance [2].

Quantitative Differentiation Evidence for Benzyl 4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1800483-56-0) vs. Close Analogs


EGFR Kinase Inhibition Potency of 6-Benzyl Ester-Functionalized Pyrido[4,3-d]pyrimidine Scaffold Versus 6-Unsubstituted Analogs

In a series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives, compound 5a—which retains the 6-benzyl ester functionality analogous to CAS 1800483-56-0—exhibited an EGFR enzymatic IC₅₀ of 14.8 nM and cellular IC₅₀ values of 5.67 µM (A549), 17.04 µM (HT29), 11.29 µM (H460), and 12.65 µM (H1975) [1]. In contrast, the clinical reference gefitinib showed an IC₅₀ of 18.44 µM against A549 cells, indicating that the benzyl ester-bearing scaffold achieves approximately 3.3-fold greater potency at the cellular level. Notably, compounds in the same series lacking the benzyl ester or with alternative ester substitutions (e.g., 5b–5p) displayed IC₅₀ values ranging from sub-18 µM to >20 µM, with several analogs completely inactive, demonstrating that the benzyl ester motif is critical for maintaining potent EGFR inhibition within this chemotype [1].

EGFR inhibition Antiproliferative activity Kinase selectivity

Recommended Application Scenarios for Benzyl 4-oxo-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1800483-56-0) Based on Quantitative Evidence


Synthesis of EGFR-Targeted Anticancer Agents Requiring 6-Benzyl Ester Intermediates

CAS 1800483-56-0 is the optimal starting material for medicinal chemistry programs aiming to develop 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate EGFR inhibitors, as the benzyl ester at position 6 has been demonstrated to be critical for achieving nanomolar EGFR enzymatic potency (IC₅₀ = 14.8 nM) and single-digit micromolar cellular activity (A549 IC₅₀ = 5.67 µM), outperforming gefitinib in the same assay by 3.3-fold [1]. Using a non-benzyl ester analog (e.g., tert-butyl or ethyl ester) would necessitate additional deprotection and re-esterification steps, introducing synthetic inefficiency and potentially compromising the activity of the final compounds.

Structure-Activity Relationship (SAR) Studies on Ester Group Effects in Kinase Inhibitor Scaffolds

The compound serves as a reference benzyl ester building block for comparative SAR investigations, where the benzyl ester's orthogonal hydrogenolysis-based deprotection (vs. acid-labile tert-butyl esters or base-labile methyl/ethyl esters) enables chemists to selectively manipulate the 6-position carboxylate without disturbing acid- or base-sensitive functional groups elsewhere in the molecule [1]. The computed XLogP3-AA of 0.5 for the benzyl ester [2] provides a baseline for evaluating how ester lipophilicity affects cellular permeability and target engagement in this scaffold class.

Intermediate for KRAS G12D or Autotaxin Inhibitor Libraries

The pyrido[4,3-d]pyrimidine core of CAS 1800483-56-0 is a validated scaffold for multiple oncology targets, including KRAS G12D and autotaxin (ATX) [1]. The benzyl ester functionality provides a convenient handle for late-stage diversification or prodrug strategies, and procurement of this specific intermediate ensures consistency in multi-step library syntheses where reproducibility of the ester group is critical for maintaining structure-property relationships across compound series [1].

Quote Request

Request a Quote for benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.